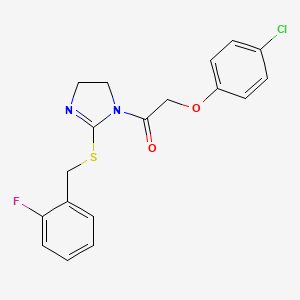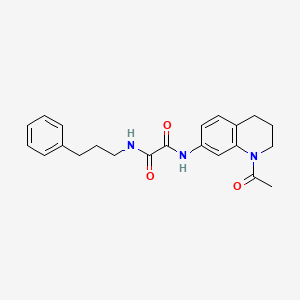
Ethyl 2-(3,4-dichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with two chlorine atoms at the 3 and 4 positions. This compound is primarily used in the synthesis of various chemical products and has applications in different fields such as agriculture and pharmaceuticals.
作用机制
Target of Action
Ethyl 2-(3,4-dichlorophenoxy)acetate is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development. They regulate cell division, elongation, and differentiation. The primary targets of this compound are the auxin receptors found in plant cells .
Mode of Action
This compound mimics the action of natural auxins . It binds to the auxin receptors in plant cells, triggering a series of events that lead to uncontrolled cell growth . This uncontrolled growth eventually leads to the death of susceptible plants .
Biochemical Pathways
The biochemical pathway affected by this compound is the auxin signaling pathway . When the compound binds to the auxin receptors, it disrupts the normal functioning of this pathway, leading to uncontrolled cell growth . The downstream effects include changes in gene expression, disruption of normal plant development, and eventually plant death .
Pharmacokinetics
As a synthetic auxin, it is likely to be absorbed through the leaves and distributed throughout the plant via the plant’s vascular system . Its impact on bioavailability would depend on factors such as the plant species, the concentration of the compound, and environmental conditions.
Result of Action
The result of the action of this compound is the death of susceptible plants . The uncontrolled cell growth caused by the disruption of the auxin signaling pathway leads to abnormalities in plant development and eventually plant death .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dichlorophenoxy)acetate typically involves the reaction of 3,4-dichlorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:
[ \text{3,4-Dichlorophenol} + \text{Ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3/\text{Acetone}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
科学研究应用
Ethyl 2-(3,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Ethyl 2-(3,4-dichlorophenoxy)acetate can be compared with other similar compounds such as:
- Ethyl 2-(2,3-dichlorophenoxy)acetate
- 2,4-Dichlorophenoxyacetic acid
- 2-(2,4-dichlorophenoxy)propionic acid
Uniqueness: The unique substitution pattern of chlorine atoms at the 3 and 4 positions in this compound distinguishes it from other similar compounds. This specific arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
ethyl 2-(3,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVDLYCGMXZLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(4-nitrobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2886515.png)

![Dispiro[2.1.35.13]nonane-7-carboxylic acid](/img/structure/B2886517.png)


![N-(3-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2886524.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2886527.png)
